![molecular formula C10H13BrClN B2834077 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl CAS No. 2007908-53-2](/img/structure/B2834077.png)
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride is a chemical compound with the molecular formula C10H13BrClN It is a seven-membered heterocyclic compound containing a bromine atom and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride typically involves the bromination of a suitable precursor followed by cyclization to form the azepine ring. One common method involves the use of 4-bromo-3-nitrotoluene as a starting material, which undergoes radical benzylic bromination to yield 4-bromo-3-nitro-1-bromomethylbenzene. This intermediate is then subjected to a cyclization reaction using isopropenylmagnesium bromide to form the desired azepine compound .
Industrial Production Methods
Industrial production of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride may involve large-scale synthesis using similar synthetic routes as described above. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as cardiovascular drugs, is ongoing.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the azepine ring structure allow the compound to bind to active sites or allosteric sites on target proteins, modulating their activity. This interaction can lead to inhibition or activation of the target protein, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: These compounds share a similar azepine ring structure but differ in their substitution patterns and pharmacological properties.
Oxazepines: These contain an oxygen atom in the ring and exhibit different chemical reactivity and biological activity.
Thiazepines: These contain a sulfur atom in the ring and are used in different therapeutic applications.
Uniqueness
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride is unique due to the presence of the bromine atom and the specific arrangement of the azepine ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-4-3-9-7-12-5-1-2-8(9)6-10;/h3-4,6,12H,1-2,5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJQCLGZELZSSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=CC(=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
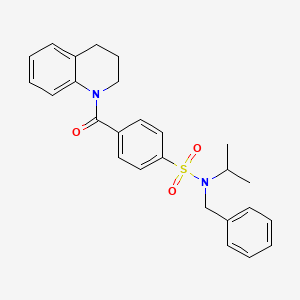
![1-(4-chloro-3-methoxyphenyl)-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2833996.png)
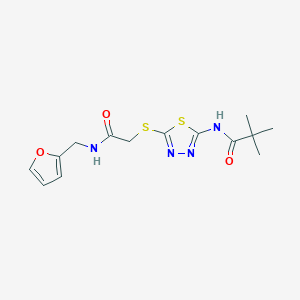
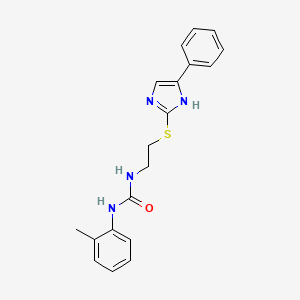
![2-(4-Formylphenoxy)-N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]acetamide](/img/structure/B2834001.png)
![1-(2,4-dimethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2834002.png)
![4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2834004.png)
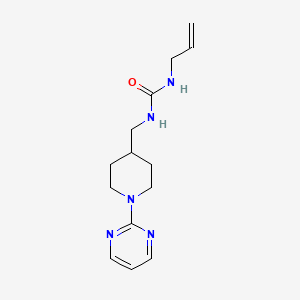
![2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide](/img/structure/B2834006.png)
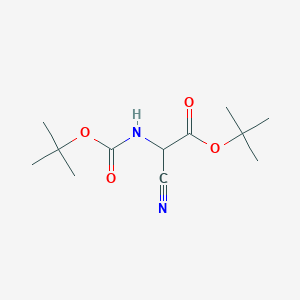
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2834010.png)

![N-(3-BROMOPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2834012.png)
![2-chloro-N-[(2,5-difluorophenyl)methyl]-N-[(oxan-4-yl)methyl]acetamide](/img/structure/B2834014.png)
